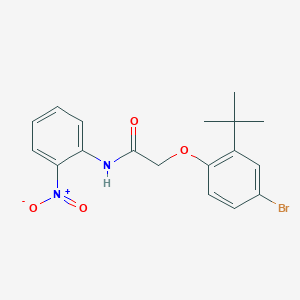
2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the NF-kB pathway, a signaling pathway that plays a critical role in regulating the immune system, inflammation, and cell survival.
Wirkmechanismus
The NF-kB pathway is a signaling pathway that regulates the expression of genes involved in inflammation, immunity, and cell survival. The pathway is activated by various stimuli, including cytokines, pathogens, and cellular stress. Once activated, NF-kB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. 2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 inhibits the activation of the NF-kB pathway by blocking the phosphorylation and degradation of its inhibitor protein, IkB.
Biochemical and Physiological Effects
2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for the NF-kB pathway. However, the compound has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
For 2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 include the development of more stable analogs, the identification of new targets for the compound, and the optimization of its pharmacokinetic properties.
In conclusion, 2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 is a potent inhibitor of the NF-kB pathway that has shown significant potential for therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 and to develop more effective treatments for diseases that involve the NF-kB pathway.
Synthesemethoden
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves the reaction of 4-bromo-2-tert-butylphenol with 2-nitrobenzoyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activation of the NF-kB pathway, which is known to contribute to the development and progression of these diseases.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-18(2,3)13-10-12(19)8-9-16(13)25-11-17(22)20-14-6-4-5-7-15(14)21(23)24/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCXFDLPGXMULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5128467.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)
![1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane](/img/structure/B5128476.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
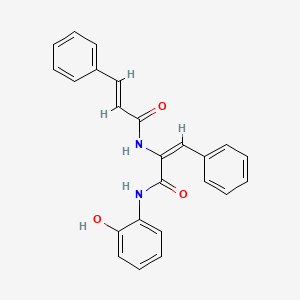
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
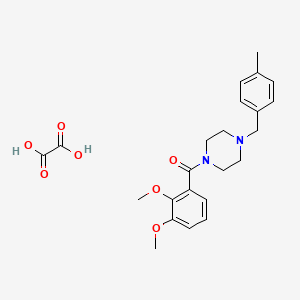
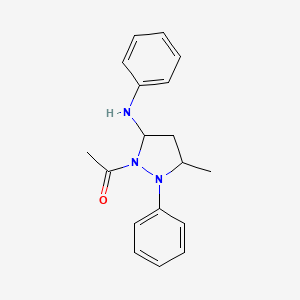

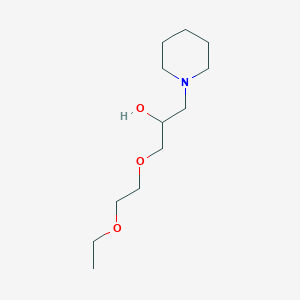
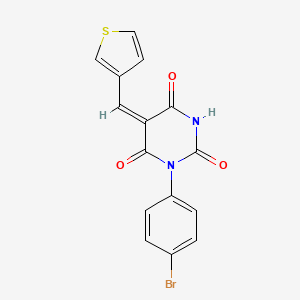
![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)